

# Pamiparib first-in-human dose escalation study

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## Compound Focus: Pamiparib

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## Study Overview and Key Parameters

The table below summarizes the quantitative data and core design of the study.

Parameter	Phase 1A (Dose Escalation)	Phase 1B (Dose Expansion)
Primary Objectives	Determine MTD and RP2D; characterize PK profile [1].	Evaluate antitumor activity; assess food effects on PK [1].
Study Design	Open-label, using a modified 3 + 3 scheme [1].	Open-label, using the RP2D from Phase 1A [1].
Patient Population	Adults with advanced/metastatic cancer (N=64) [1].	Adults with selected advanced solid tumors (n=37), including EOC, TNBC, mCRPC, SCLC, and GC [1].

| **Dosing Regimens** | **BID Cohorts:** 2.5, 5, 10, 20, 40, 60, 80, 120 mg. **QD Cohorts:** 120 mg, 160 mg [1]. | **Pamiparib** 60 mg BID (the established RP2D) [1]. | | **Key Efficacy Results (Efficacy-Evaluable Population, n=77)** | | **Overall ORR:** 27.3% (95% CI, 17.7–38.6%) **Median DoR:** 14.9 months (95% CI, 8.7–26.3) **EOC ORR:** 41.2% (95% CI, 27.6–55.8%) [1]. |

## Detailed Experimental Methodology

For in-depth analysis, the following details the experimental protocols from the study.

- **Patient Selection:** Patients were adults ( $\geq 18$  years) with a histologically or cytologically confirmed advanced or metastatic solid tumor for which no effective standard therapy was available. For the dose-expansion phase, patients had to have measurable disease per **RECIST v1.1** and have received at least one prior chemotherapy regimen. Specific arms required confirmation of tumor types and genetic status (e.g., germline or somatic *BRCA* mutations or homologous recombination deficiency (HRD) status for the EOC arm) [1].
- **Treatment Administration:** In the dose-escalation phase, patients received a single oral dose on cycle 1, day 1 for single-dose pharmacokinetic (PK) analysis. Continuous daily dosing (BID or QD) began on day 3 of each 21-day cycle. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal [1].
- **Endpoint Assessments:**
  - **Safety:** Monitored throughout, with dose-limiting toxicities (DLTs) assessed in the first 23 days of treatment. Adverse events were graded according to standard criteria [1].
  - **Pharmacokinetics (PK):** Blood samples were collected to characterize the single- and multiple-dose PK profile of **pamiparib** [1].
  - **Antitumor Activity:** Assessed by investigators using **RECIST v1.1**. Objective response rate (ORR) and duration of response (DoR) were calculated [1].

## Safety and Tolerability Findings

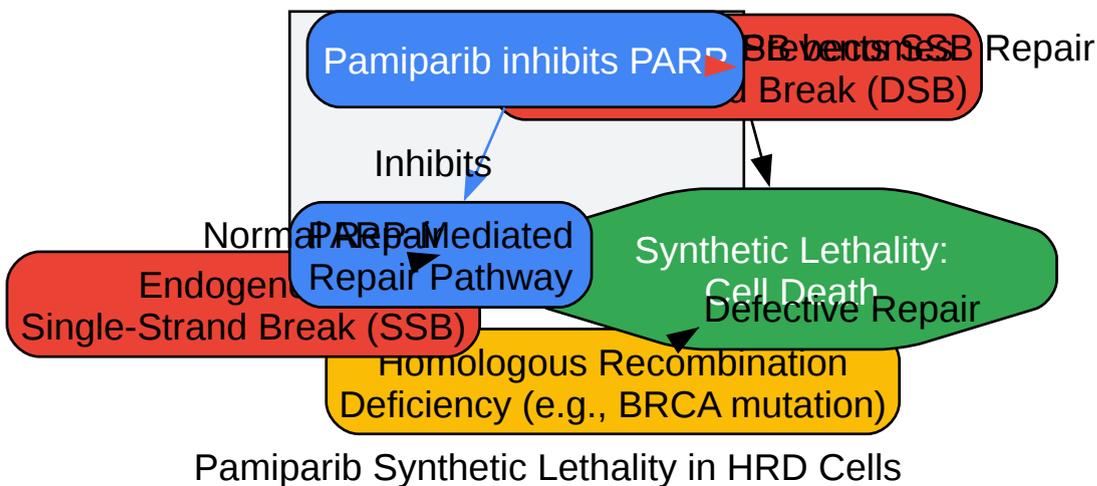
The table below details the safety profile observed in the study.

Safety Parameter	Findings
Maximum Tolerated Dose (MTD)	80 mg BID [1].
Recommended Phase 2 Dose (RP2D)	60 mg BID [1].
Most Common Any-Grade AEs ( $\geq 30\%$ of patients)	Nausea (69.3%), Fatigue (48.5%), Anaemia (35.6%) [1].
Most Common Grade $\geq 3$ AEs	Anaemia (24.8%) [1].

Safety Parameter	Findings
Dose-Limiting Toxicities (DLTs)	Grade 2 nausea; Grade 2 nausea and anorexia; Grade 2 nausea, Grade 3 fatigue, and Grade 3 paraesthesia (occurring at 40 mg, 80 mg, and 120 mg BID) [1].
Pharmacokinetics	Dose-proportional increase in exposure; no clinically significant food effects observed [1].

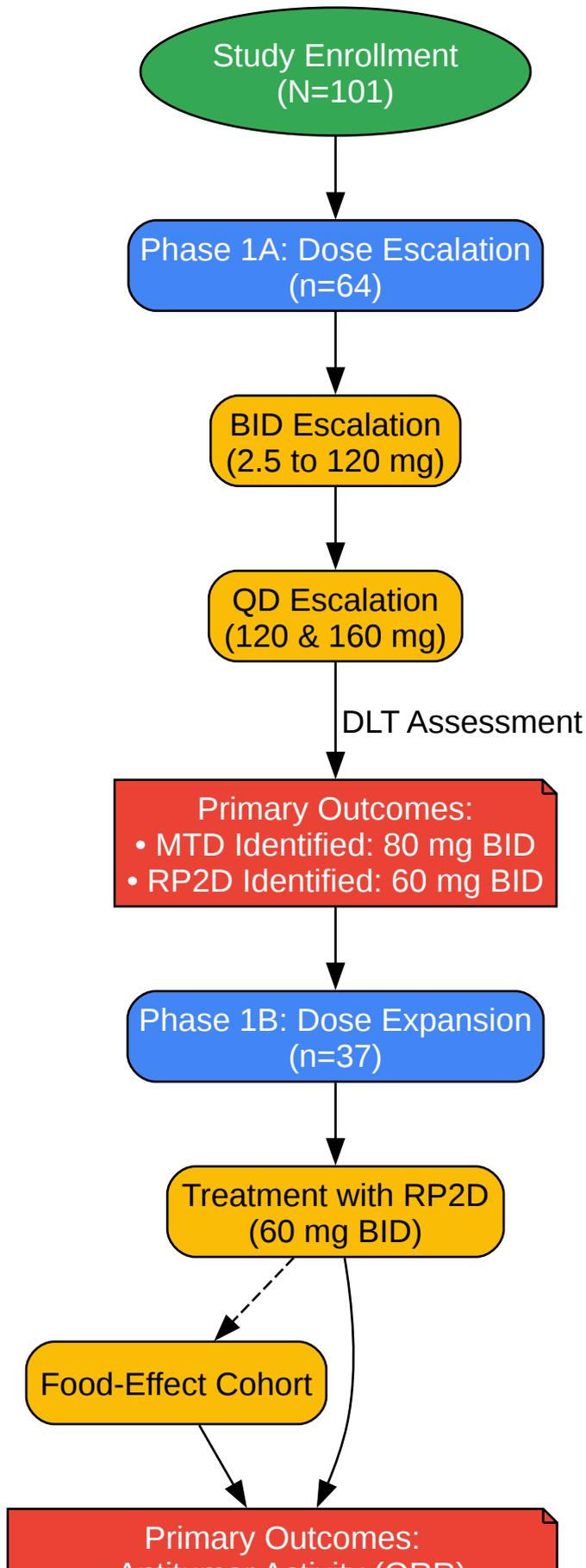
## Mechanism of Action and Study Design Visualization

The following diagrams, created using Graphviz, illustrate the core concepts and study structure.



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**Pamiparib** mechanism: synthetic lethality in HRD cells.



- Antitumor Activity (ORR)
- No Clinically Significant Food Effect

## Phase 1A/1B Study Design Workflow

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**Pamiparib** Phase 1A/1B clinical trial design.

## Conclusion for Research Applications

This first-in-human study established that **pamiparib** has a **manageable safety profile** and **demonstrated promising antitumor activity**, particularly in patients with epithelial ovarian cancer [1]. The data supported its further clinical development.

Subsequent research has explored **pamiparib** in other settings, such as:

- **Maintenance therapy in gastric cancer:** The PARALLEL-303 study showed **pamiparib** was well-tolerated but did not demonstrate a statistically significant improvement in progression-free survival compared to placebo [2].
- **Combination therapy in glioblastoma:** **Pamiparib** combined with radiation and/or temozolomide was found to be tolerable and showed antitumor activity in both newly diagnosed and recurrent glioblastoma [3].

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## References

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